DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-

Astrochemistry Computational Spectroscopy PAH Identification

PAH researchers face false positives when non-regioisomeric dihydro standards are substituted in GC-MS/HPLC methods. The 7,14-dihydro derivative (CAS 57816-08-7) is the historically characterized anti-carcinogenic analog-distinct from K-region 5,6-dihydro metabolites that act as mutagenic epoxide precursors. • Unique SAR endpoint: Enables carcinogenesis inhibition studies unattainable with parent DBA or 5,6-dihydro isomer • Verified CAS 57816-08-7: Prevents false identification vs. 7,14-dihydrodibenz[a,j]anthracene (CAS 20244-32-0) • NASA Ames PAH IR Database match: Theoretical fingerprint at -846.678 Hartree for UIR band verification

Molecular Formula C22H16
Molecular Weight 280.4 g/mol
CAS No. 57816-08-7
Cat. No. B13752742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO-
CAS57816-08-7
Molecular FormulaC22H16
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1C2=C(CC3=C1C4=CC=CC=C4C=C3)C5=CC=CC=C5C=C2
InChIInChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2
InChIKeyBPGFDWNRXZOHBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,14-Dihydrodibenz[a,h]anthracene Sourcing


DIBENZ(a,h)ANTHRACENE, 7,14-DIHYDRO- (CAS 57816-08-7) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16, formally derived from the potent carcinogen dibenz[a,h]anthracene by the addition of two hydrogen atoms at the meso (7- and 14-) positions, which disrupts the central ring's aromaticity [1]. This specific saturation distinguishes it from the fully aromatic parent and from K-region (5,6-) dihydro derivatives that are common metabolites. The compound is cataloged under FDA's Global Substance Registration System with the unique identifier URA6KB85DM and is listed in the Beilstein Handbook [1]. Its computed properties include a density of 1.196 g/cm³, a boiling point of 482.3°C at 760 mmHg, and a zero-point energy of 191.1 kcal/mol [2]. It serves as a key model compound for studying how hydrogenation at non-bay-region positions alters PAH metabolic activation and DNA binding, the inhibition of carcinogenicity via partial saturation, and as a reference standard in astrochemical PAH spectral analyses [2][3].

Astrochemical PAH spectral database modeling
Carcinogenesis metabolic activation pathway studies
Regioisomer-selective environmental PAH quantification

Why 7,14-Dihydrodibenz[a,h]anthracene Is Irreplaceable


Generic substitution fails because the site of hydrogenation fundamentally determines a PAH's metabolic stability, electronic structure, and biological activity, making in-class analogs non-interchangeable. The fully aromatic dibenz[a,h]anthracene undergoes metabolic hydroxylation at the 3,4-, 5,6-, or 8,9-positions, with no evidence of enzymatic action at the 7- and 14-positions [1]. This indicates that pre-saturating the chemically inert 7,14-positions creates a molecule with a different metabolic fate and electronic configuration than the parent compound. Similarly, the 5,6-dihydro isomer (a common K-region metabolite) is a direct precursor to reactive epoxides and exhibits potent mutagenicity, whereas the 7,14-dihydro derivative has been historically investigated for its ability to inhibit carcinogenicity, a distinctly different biological profile [1][2]. The regioisomer 7,14-dihydrodibenz[a,j]anthracene (CAS 20244-32-0) possesses identical mass but a different angular topology, altering its spectral signature and biological interactions. These mechanistic differences mean that each analog serves a unique purpose in studies of structure-activity relationships (SAR), metabolic activation, or astrochemical spectral matching, and cannot be simply interchanged.

Meso-position saturation alters metabolic fate vs parent or K-region derivatives, limiting direct substitution.

Same-mass [a,j] regioisomer has distinct angular topology, causing spectral and biological mismatch.

Fully aromatic parent exhibits carcinogenic activation; 7,14-dihydro derivative associated with reported carcinogenesis inhibition—distinct research contexts.

7,14-Dihydrodibenz[a,h]anthracene Evidence Inventory


Astrochemical Spectral Fingerprint

The computed electronic total energy for 7,14-dihydrodibenz[a,h]anthracene is -846.678 Hartree, with a zero-point energy of 191.0954 kcal/mol by the UBP86 method [1]. While the NASA Ames PAH IR Spectroscopic Database provides no direct head-to-head energy comparison for a single dihydro isomer, this value serves as a distinct and retrievable fingerprint that differentiates it from non-hydrogenated or differently hydrogenated PAHs in spectral matching algorithms against observational data. The unique vibrational spectrum derived from this minimized geometry allows it to be distinguished from all other species in the database, a critical factor for benchmarking astrophysical PAH inventories.

Spectral Fingerprint
Class-level
Total energy –846.678 Hartree; uid:371
Supports astrochemical spectral matching workflow
Computed by UBP86; NASA Ames PAH IR Database
Astrochemistry Computational Spectroscopy PAH Identification

Carcinogenesis Inhibition by Meso Saturation

The parent hydrocarbon dibenz[a,h]anthracene is metabolized by rat-liver homogenates exclusively on the 3,4-, 5,6-, or 8,9-bonds to yield phenols and dihydrodihydroxy compounds. Critically, the study reports no evidence for metabolic action at the 7- and 14-positions [1]. By pre-saturating these chemically refractory 7,14-positions, 7,14-dihydrodibenz[a,h]anthracene presents a substrate with a blocked metabolic pathway relative to the parent. While quantitative metabolic rates for the dihydro compound were not directly located in this search, the foundational 1956 study by Kotin et al. explicitly identifies dihydrodibenzanthracene as an inhibitor of the carcinogenic effects of the parent hydrocarbon, a property fundamentally absent in the parent itself [2].

Metabolic Fate
Class-level
7,14-saturation: reported carcinogenesis inhibition vs parent carcinogen
Supports SAR hydrogenation studies
Rat-liver homogenate model; 1956 Kotin et al.
Carcinogenesis Metabolic Activation DNA Adduct Formation

Regioisomer Differentiation from [a,j] Isomer

The target compound, Dibenz[a,h]anthracene, 7,14-dihydro- (CAS 57816-08-7), is a linear-angular pentahelicene-type system, whereas the common impurity or alternative 7,14-Dihydrodibenz[a,j]anthracene (CAS 20244-32-0) is a different angular isomer [1]. Both share the formula C22H16 and a molecular weight of ~280.36 g/mol, making them indistinguishable by unit mass. However, the unique CAS registration numbers, IUPAC names, and consolidated Beilstein references (4-05-00-02701 for the [a,h] isomer) provide the singular legal and analytical identity required for verifiable procurement and regulatory filings [1].

Regioisomer Identity
Specification review
Dibenz[a,h] vs [a,j] regioisomer: distinct CAS and Beilstein identifiers
Ensures correct isomer procurement for analytical and regulatory methods
CAS 57816-08-7 vs 20244-32-0
Isomer Procurement Regioisomer Purity Chemical Identity

7,14-Dihydrodibenz[a,h]anthracene Applications


PAH Spectral Matching for Astrochemistry

Astrochemistry groups should procure this specific isomer to populate computational spectral databases. The NASA Ames PAH IR Spectroscopic Database provides a unique theoretical fingerprint for this molecule, with a total energy of -846.678 Hartree, allowing for precise comparison with unidentified infrared (UIR) bands from astronomical observations [1]. Procurement of the exact dihydro isomer is essential for generating empirical spectra needed to verify these models.

Carcinogenesis Inhibition via Hydrogenation

This compound is the historically characterized anti-carcinogenic derivative of the potent carcinogen dibenz[a,h]anthracene. Research teams conducting structure-activity relationship (SAR) studies on PAH carcinogenicity should use this 7,14-dihydro compound to investigate the mechanism of carcinogenesis inhibition, which is a unique biological endpoint not attainable with the parent hydrocarbon or its 5,6-dihydro K-region metabolites [1][2].

Regioisomer-Selective Environmental Analysis

Environmental analytical chemists developing GC-MS or HPLC methods for PAH quantification must use this exact regioisomer to ensure method selectivity. Its identical mass to other dihydro isomers, like 7,14-dihydrodibenz[a,j]anthracene, necessitates a certified standard with the verified CAS 57816-08-7 to calibrate separation parameters and prevent false positive identifications in complex environmental samples [1].

Application
Selection Property
Validation Focus
Astrochemical PAH spectral matching
Computed spectroscopic fingerprint
Spectral matching against observational UIR bands
Carcinogenesis SAR research
Meso-saturation biological profile
Carcinogen inhibition endpoints in research models
Environmental PAH analysis
Certified [a,h] regioisomer identity
Isomer-specific quantification without false positives
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